Ethyl 2-(4-Thiazolyl)acetate

Description

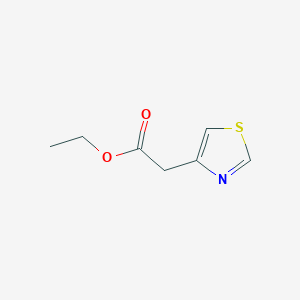

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-(1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-2-10-7(9)3-6-4-11-5-8-6/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCBKPOYFXBWBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120155-43-3 | |

| Record name | ethyl 2-(1,3-thiazol-4-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(4-Thiazolyl)acetate via the Hantzsch Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-(4-thiazolyl)acetate, a valuable building block in medicinal chemistry, utilizing the classic Hantzsch thiazole synthesis. This document details the reaction mechanism, experimental protocols, and quantitative data to facilitate its application in research and development.

Introduction

The thiazole moiety is a prominent heterocyclic scaffold found in a wide array of biologically active compounds and pharmaceuticals. The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a fundamental and highly efficient method for the construction of the thiazole ring. The reaction typically involves the condensation of an α-haloketone with a thioamide. This guide focuses on the specific application of the Hantzsch reaction to produce this compound, a key intermediate for various pharmacologically active molecules.

Reaction Mechanism

The Hantzsch synthesis of this compound proceeds through a well-established mechanism involving the reaction of an α-halo-β-ketoester, specifically ethyl 2-chloro-3-oxobutanoate, with thioformamide. The reaction pathway can be summarized in the following key steps:

-

Nucleophilic Attack: The sulfur atom of thioformamide, acting as a nucleophile, attacks the electrophilic carbon bearing the halogen in ethyl 2-chloro-3-oxobutanoate. This results in the formation of an S-alkylated intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the intermediate then undergoes an intramolecular nucleophilic attack on the ketone carbonyl group, leading to the formation of a five-membered thiazoline ring intermediate.

-

Dehydration: The thiazoline intermediate subsequently undergoes dehydration to form the aromatic thiazole ring, yielding the final product, this compound.

The overall driving force for the reaction is the formation of the stable aromatic thiazole ring.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound. The procedure is based on established Hantzsch reaction principles and adapted for the specific reactants.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| Ethyl 2-chloro-3-oxobutanoate | 609-15-4 | C₆H₉ClO₃ | 164.59 |

| Thioformamide | 115-08-2 | CH₃NS | 61.11 |

| Ethanol (absolute) | 64-17-5 | C₂H₆O | 46.07 |

| Sodium bicarbonate (saturated soln.) | 144-55-8 | NaHCO₃ | 84.01 |

| Ethyl acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 |

| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | 120.37 |

Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-chloro-3-oxobutanoate (1.0 equivalent) in absolute ethanol.

-

Addition of Thioformamide: To the stirred solution, add thioformamide (1.0 to 1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for a period of 2 to 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to afford the pure this compound.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the Hantzsch synthesis of thiazole derivatives. While specific data for the synthesis of this compound may vary, these values provide a useful reference.

| Parameter | Value |

| Reactant Ratio | 1:1 to 1:1.2 (α-halo-β-ketoester:thioamide) |

| Solvent | Ethanol, Methanol, or other polar protic solvents |

| Reaction Temperature | Reflux temperature of the chosen solvent |

| Reaction Time | 2 - 6 hours (monitor by TLC) |

| Expected Yield | Moderate to high (typically 60-90%) |

Visualizations

Hantzsch Reaction Mechanism

Caption: Hantzsch reaction mechanism for this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of the target compound.

Conclusion

The Hantzsch reaction provides a reliable and efficient method for the synthesis of this compound. This guide offers a detailed framework for researchers and professionals in drug development to successfully synthesize this important heterocyclic building block. The provided protocols and diagrams are intended to serve as a practical resource for laboratory applications. Further optimization of reaction conditions may be necessary depending on the specific scale and desired purity of the final product.

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-(2-amino-4-thiazolyl)acetate

Disclaimer: This technical guide focuses on the spectroscopic characterization of Ethyl 2-(2-amino-4-thiazolyl)acetate . Due to the limited availability of public domain spectroscopic data for Ethyl 2-(4-Thiazolyl)acetate, this well-characterized analogue is presented as a reference for researchers, scientists, and drug development professionals. The methodologies and data interpretation are broadly applicable to similar thiazole-containing compounds.

This guide provides a comprehensive overview of the key spectroscopic techniques used to elucidate the structure and purity of Ethyl 2-(2-amino-4-thiazolyl)acetate, a significant building block in medicinal chemistry. The presented data is crucial for quality control, reaction monitoring, and regulatory submissions in the drug development process.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for Ethyl 2-(2-amino-4-thiazolyl)acetate.

Table 1: ¹H NMR Spectroscopic Data for Ethyl 2-(2-amino-4-thiazolyl)acetate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.302 | Singlet | 1H | Thiazole C5-H |

| 5.6 (approx.) | Broad Signal | 2H | -NH₂ |

| 4.168 | Quartet | 2H | -OCH₂CH₃ |

| 3.544 | Singlet | 2H | -CH₂-Thiazole |

| 1.261 | Triplet | 3H | -OCH₂CH₃ |

Solvent: CDCl₃. Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 2-(2-amino-4-thiazolyl)acetate

| Chemical Shift (δ) ppm | Assignment |

| 171.0 (approx.) | C=O (Ester) |

| 168.0 (approx.) | Thiazole C2-NH₂ |

| 148.0 (approx.) | Thiazole C4 |

| 105.0 (approx.) | Thiazole C5 |

| 61.0 (approx.) | -OCH₂CH₃ |

| 35.0 (approx.) | -CH₂-Thiazole |

| 14.0 (approx.) | -OCH₂CH₃ |

Note: Specific peak values for ¹³C NMR were not available in the provided search results. The assignments are based on typical chemical shifts for similar structures.

Table 3: Infrared (IR) Spectroscopy Data for Ethyl 2-(2-amino-4-thiazolyl)acetate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H Stretch (Amine) |

| 2980-2900 | Medium | C-H Stretch (Aliphatic) |

| 1730-1710 | Strong | C=O Stretch (Ester) |

| 1620-1580 | Strong | C=N Stretch (Thiazole Ring) |

| 1550-1500 | Medium | N-H Bend (Amine) |

| 1250-1200 | Strong | C-O Stretch (Ester) |

Note: The IR data is inferred from the functional groups present in the molecule, as specific peak values were not detailed in the search results.

Table 4: Mass Spectrometry (MS) Data for Ethyl 2-(2-amino-4-thiazolyl)acetate

| m/z | Interpretation |

| 186 | [M]⁺ (Molecular Ion) |

| 113 | [M - CO₂Et]⁺ |

Data sourced from PubChem.[2]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of Ethyl 2-(2-amino-4-thiazolyl)acetate is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.

-

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the solvent peak or TMS.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, a small amount of the solid sample is placed directly on the ATR crystal. For KBr pellet method, a small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. Then, the sample spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

2.3 Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including Gas Chromatography (GC-MS) for volatile compounds or direct infusion for pure samples.

-

Ionization: An appropriate ionization technique is used to generate charged molecules. Electron Ionization (EI) is a common method for GC-MS.

-

Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like Ethyl 2-(2-amino-4-thiazolyl)acetate.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

This guide provides foundational spectroscopic information and methodologies for the characterization of Ethyl 2-(2-amino-4-thiazolyl)acetate. Researchers can adapt these protocols and data for their specific applications in synthesis, quality control, and drug discovery.

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Data of Ethyl 2-(4-Thiazolyl)acetate

Molecular Structure

The structural formula of Ethyl 2-(4-Thiazolyl)acetate is presented below, with atoms numbered for clarity in NMR assignments.

Caption: Molecular structure of this compound.

¹H NMR and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for Ethyl 2-amino-4-thiazoleacetate , a structural analog of this compound. The presence of the amino group at the C2 position in this analog will influence the chemical shifts, particularly of the thiazole ring protons and carbons, compared to the target molecule.

¹H NMR Data for Ethyl 2-amino-4-thiazoleacetate

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H5 (Thiazole) | 6.302 | Singlet | 1H | - |

| NH₂ | 5.6 | Broad Singlet | 2H | - |

| O-CH₂ (Ethyl) | 4.168 | Quartet | 2H | 7.1 |

| CH₂ (Acetate) | 3.544 | Singlet | 2H | - |

| CH₃ (Ethyl) | 1.261 | Triplet | 3H | 7.1 |

Note: Data obtained from a publicly available spectrum of Ethyl 2-amino-4-thiazoleacetate in CDCl₃.[1]

¹³C NMR Data for Ethyl 2-amino-4-thiazoleacetate

| Assignment | Chemical Shift (δ, ppm) |

| C=O (Ester) | ~170 |

| C2 (Thiazole) | ~168 |

| C4 (Thiazole) | ~145 |

| C5 (Thiazole) | ~105 |

| O-CH₂ (Ethyl) | ~61 |

| CH₂ (Acetate) | ~35 |

| CH₃ (Ethyl) | ~14 |

Note: Approximate chemical shifts for Ethyl 2-amino-4-thiazoleacetate based on typical values for similar structures.

Experimental Protocols

A general protocol for the acquisition of ¹H and ¹³C NMR spectra is provided below. Specific parameters may be adjusted based on the instrument and sample concentration.

General NMR Spectroscopy Protocol

-

Sample Preparation :

-

Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, optimizing the resolution and lineshape of the solvent peak.

-

-

¹H NMR Acquisition :

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Apply a 90° pulse with a relaxation delay of 1-5 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition :

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

-

A 30-45° pulse angle and a relaxation delay of 2 seconds are commonly used.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (e.g., 1024 or more scans).

-

-

Data Processing :

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Logical Workflow for NMR Analysis

The following diagram illustrates the general workflow for obtaining and analyzing NMR data.

Caption: General workflow for an NMR experiment.

References

Unveiling the Molecular Signature: An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of Ethyl 2-(4-Thiazolyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques used to characterize Ethyl 2-(4-Thiazolyl)acetate, a heterocyclic compound of interest in pharmaceutical research and development. By detailing the principles and expected outcomes of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), this document serves as a valuable resource for scientists engaged in the synthesis, quality control, and metabolic studies of this and related molecules.

Introduction

This compound is a key building block in organic synthesis, particularly for the development of novel therapeutic agents. Its structure, featuring a thiazole ring linked to an ethyl acetate moiety, imparts specific physicochemical properties that are crucial for its biological activity. Accurate structural elucidation and purity assessment are paramount, necessitating the use of robust analytical methods. This guide focuses on two such cornerstone techniques: FT-IR spectroscopy for the identification of functional groups and mass spectrometry for the determination of molecular weight and fragmentation patterns, which aids in structural confirmation.

FT-IR Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, resulting in a unique spectral fingerprint.

Expected FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. Based on established correlation tables for organic compounds, the following peaks are anticipated:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| C=O Stretch | 1750-1735 | Ester |

| C-O Stretch | 1300-1000 | Ester |

| C=N Stretch | ~1630 | Thiazole Ring |

| C-H Stretch (sp²) | 3100-3000 | Thiazole Ring |

| C-H Stretch (sp³) | 3000-2850 | Ethyl and Methylene Groups |

| C-S Stretch | 800-600 | Thiazole Ring |

Note: The exact peak positions can be influenced by the molecular environment and sample state.

Experimental Protocol for FT-IR Analysis

A standard protocol for obtaining an FT-IR spectrum of a solid sample like this compound is as follows:

-

Sample Preparation:

-

KBr Pellet Method: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the mixture in a pellet die under high pressure (8-10 tons) to form a transparent or translucent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Place the KBr pellet or the ATR accessory with the sample into the sample compartment of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the structure of the molecule through fragmentation analysis.

Expected Mass Spectral Data

For this compound (C₇H₉NO₂S, Molecular Weight: 187.22 g/mol ), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 187. The fragmentation pattern will be indicative of the molecule's structure. Plausible fragmentation pathways include the loss of the ethoxy group, the entire ethyl acetate side chain, and cleavage of the thiazole ring.

Based on the fragmentation of similar heterocyclic compounds and esters, the following key fragments are anticipated:

| m/z Value | Proposed Fragment Ion | Plausible Neutral Loss |

| 187 | [C₇H₉NO₂S]⁺ | Molecular Ion (M⁺) |

| 142 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 114 | [M - COOCH₂CH₃]⁺ | Loss of ethyl carboxylate radical |

| 85 | [C₄H₅NS]⁺ | Thiazolyl-methyl cation |

| 58 | [C₃H₄N]⁺ | Fragment from thiazole ring cleavage |

Experimental Protocol for Mass Spectrometry

A general procedure for the mass spectrometric analysis of this compound using a technique like Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below:

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

-

GC-MS Analysis:

-

Injector: Inject a small volume (e.g., 1 µL) of the sample solution into the GC injector port, which is heated to a temperature sufficient to vaporize the sample (e.g., 250 °C).

-

Gas Chromatograph: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column. The column is housed in an oven with a programmed temperature gradient to separate the analyte from any impurities.

-

Ion Source (Electron Ionization - EI): As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. In EI, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analyzer: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detector: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Workflow and Data Interpretation

The combined use of FT-IR and mass spectrometry provides a comprehensive characterization of this compound. The logical flow of analysis and data interpretation is crucial for unambiguous structure confirmation.

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-(4-Thiazolyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical and chemical properties of Ethyl 2-(4-Thiazolyl)acetate (CAS Number: 120155-43-3), a key heterocyclic compound. Due to the limited publicly available experimental data for this specific molecule, this document also includes relevant information on the closely related and extensively studied derivative, Ethyl 2-(2-amino-4-thiazolyl)acetate. This comparative approach offers valuable insights into the thiazole scaffold for researchers in medicinal chemistry and drug development.

Core Compound Identification and Properties

This compound is a five-membered heterocyclic compound containing a sulfur and a nitrogen atom, with an ethyl acetate substituent at the 4-position. Its structure is foundational for more complex molecules investigated in various research areas.

Table 1: Identifiers and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 120155-43-3 | [1] |

| Molecular Formula | C₇H₉NO₂S | [2] |

| Molecular Weight | 171.22 g/mol | [2] |

| Appearance | Liquid | [3] |

| IUPAC Name | ethyl 2-(1,3-thiazol-4-yl)acetate | [1] |

| Synonyms | 4-Thiazoleacetic acid, ethyl ester; Ethyl 4-thiazoleacetate | [1] |

Table 2: Physical Properties of this compound

| Property | Value | Notes | Source |

| Boiling Point | 160 °C | at 71 Torr | [2][4][5] |

| Density | 1.210 ± 0.06 g/cm³ | Predicted | [4][5] |

| pKa | 1.38 ± 0.10 | Predicted | [4][5] |

| Storage Temperature | 2-8°C | Sealed in a dry, well-ventilated area | [3][4][5] |

Experimental Protocols

General Synthetic Workflow: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic method for the preparation of thiazole derivatives, typically involving the reaction of an α-haloketone with a thioamide.[6][7][8] The general workflow provides a logical pathway for the synthesis of the thiazole core structure.

Example Protocol: Synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride

This protocol details the synthesis of the 2-amino derivative, a common and important intermediate.

Materials:

-

Thiourea

-

Ethyl 4-chloroacetoacetate

-

Water

-

Tetrabutylammonium bromide (as a phase-transfer catalyst)

Procedure:

-

An aqueous solution of thiourea (e.g., 8%) is prepared, and a catalytic amount of tetrabutylammonium bromide is added and dissolved.[9]

-

Ethyl 4-chloroacetoacetate is prepared as a separate material stream.[9]

-

The two solutions are simultaneously introduced into a microchannel reactor or a traditional reaction vessel.[9]

-

The reaction temperature is controlled (e.g., at 37°C) and allowed to proceed for a sufficient residence time (e.g., 100 seconds in a microchannel reactor).[9]

-

The reaction mixture is then typically heated to a higher temperature (e.g., 70°C) to ensure the completion of the cyclization.[9]

-

Upon cooling, the product, Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride, crystallizes from the solution.

-

The solid product is isolated by filtration, washed, and dried.

Note: To synthesize the unsubstituted this compound via a Hantzsch-type reaction, one would theoretically react ethyl 4-haloacetoacetate with thioformamide. However, thioformamide is less stable and less commonly used than thiourea, which complicates this direct synthetic route.

Analytical Methods

The characterization of this compound and its derivatives relies on standard spectroscopic and chromatographic techniques.

Table 3: Common Analytical Techniques for Thiazole Derivatives

| Technique | Purpose | Expected Observations for Thiazole Acetates |

| ¹H NMR | Structural elucidation by identifying proton environments. | Signals for the ethyl group (a quartet and a triplet), a singlet for the methylene protons adjacent to the thiazole ring, and signals for the protons on the aromatic thiazole ring. |

| ¹³C NMR | Determination of the carbon skeleton. | Resonances for the carbonyl carbon of the ester, carbons of the ethyl group, the methylene carbon, and the carbons of the thiazole ring. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the C=O stretch of the ester group and vibrations associated with the C=N and C-S bonds of the thiazole ring. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and quantification. | A single major peak under appropriate chromatographic conditions indicates high purity. |

Biological and Pharmacological Context

While no specific biological activities have been documented for this compound itself, the thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous pharmacologically active compounds.[7][10] Derivatives of thiazole exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties.[10][11]

Ethyl 2-(2-amino-4-thiazolyl)acetate, the 2-amino analogue, is a crucial intermediate in the synthesis of several third-generation cephalosporin antibiotics and other therapeutic agents.[12] The presence of the thiazole moiety is often key to the biological function of these drugs.

Logical Relationship in Drug Discovery

The use of thiazole derivatives in drug discovery often follows a logical progression from a core scaffold to a functional drug molecule. This process involves chemical synthesis to create derivatives, followed by biological screening to identify active compounds.

Conclusion

This compound is a foundational thiazole derivative with defined, albeit limited, documented physical properties. While specific experimental and biological data are scarce, its structural similarity to well-studied compounds like Ethyl 2-(2-amino-4-thiazolyl)acetate allows for informed predictions regarding its chemical behavior and potential as a building block in synthetic and medicinal chemistry. The protocols and analytical methods described for related compounds provide a strong starting point for researchers working with this and similar thiazole scaffolds. Further research into this specific compound is warranted to fully elucidate its properties and potential applications.

References

- 1. 4-Thiazoleacetic acid, ethyl ester | 120155-43-3 [chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. file.bldpharm.com [file.bldpharm.com]

- 4. 120155-43-3 | CAS DataBase [chemicalbook.com]

- 5. 4-Thiazoleacetic acid, ethyl ester CAS#: 120155-43-3 [m.chemicalbook.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. archives.ijper.org [archives.ijper.org]

- 8. synarchive.com [synarchive.com]

- 9. ETHYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 10. ijrpr.com [ijrpr.com]

- 11. mdpi.com [mdpi.com]

- 12. 4-Thiazoleacetic acid, 2-amino-, ethyl ester | C7H10N2O2S | CID 104454 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate: A Cornerstone in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate is a pivotal heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a multitude of biologically active compounds. Its unique structural features, particularly the reactive 2-aminothiazole core, have positioned it as a "privileged structure" in the design of novel therapeutics. This technical guide provides a comprehensive overview of its chemical identity, molecular structure, physicochemical properties, and detailed synthesis protocols. Furthermore, it delves into its significant applications in drug development, with a focus on its role in the generation of kinase inhibitors and antimicrobial agents, and explores the relevant biological pathways these derivatives modulate.

Chemical Identity and Molecular Structure

Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate is most accurately identified by its Chemical Abstracts Service (CAS) number, which is 53266-94-7 [1][2]. The molecular structure of this compound is characterized by a central thiazole ring substituted with an amino group at the 2-position and an ethyl acetate group at the 4-position.

Molecular Formula: C₇H₁₀N₂O₂S[1][2]

IUPAC Name: ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate[1]

Synonyms: Ethyl 2-aminothiazole-4-acetate, (2-Amino-4-thiazolyl)acetic Acid Ethyl Ester[1][2]

Molecular Structure:

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate is presented in the table below. This data is crucial for researchers in designing experimental conditions, assessing purity, and predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Weight | 186.23 g/mol | [1][2] |

| Appearance | Light yellow to brown crystalline powder | |

| Melting Point | 92-94 °C | [2] |

| Flash Point | 185 °C (closed cup) | [3] |

| Solubility | Soluble in various organic solvents | |

| pKa | (Data not readily available) | |

| LogP | (Data not readily available) | |

| InChI Key | SHQNGLYXRFCPGZ-UHFFFAOYSA-N | [1][3] |

| SMILES | CCOC(=O)Cc1csc(N)n1 | [3] |

Experimental Protocols

The synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate is most commonly achieved through the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone or a related reactive intermediate with a thiourea.

Synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride

A detailed protocol for the synthesis of the hydrochloride salt of the title compound is outlined below, which is often a stable and convenient form for storage and handling.

Materials:

-

Thiourea

-

Ethyl 4-chloroacetoacetate

-

Tetrabutylammonium bromide

-

Water

-

Digital display syringe pump

-

Microchannel reactor

Procedure: [4]

-

Preparation of Thiourea Solution (Material A):

-

Dissolve 165g of thiourea (2.17 mol) in 1897g of water in a configuration tank.

-

Maintain the temperature between 30-50°C with stirring to form an 8% aqueous solution.

-

Add 3.3g of tetrabutylammonium bromide and stir until dissolved.

-

Cool the solution and transfer it to a raw material tank (Tank A).

-

-

Preparation of Ethyl 4-chloroacetoacetate Solution (Material B):

-

Place 340g of ethyl 4-chloroacetoacetate (2.07 mol) into a separate raw material tank (Tank B).

-

-

Reaction in Microchannel Reactor:

-

Using a digital display syringe pump, simultaneously feed the solutions from Tank A and Tank B into the first section of a microchannel reactor.

-

Set the flow rate for Tank A to 38.0 ml/min and for Tank B to 5.58 ml/min.

-

Maintain the reaction temperature in the first section at 37°C with a residence time of 100 seconds.

-

The reaction mixture then flows into the second section of the microchannel reactor for further reaction.

-

-

Work-up and Isolation:

-

(Note: The provided source does not detail the work-up and isolation for the hydrochloride salt. A typical procedure would involve acidification with HCl followed by precipitation or extraction and crystallization.)

-

General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Synthesis)

The versatility of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate stems from the reactivity of its 2-amino group, which can be readily derivatized. The following diagram illustrates the general workflow for synthesizing various biologically active molecules starting from this core structure.

Applications in Drug Development

The 2-aminothiazole moiety is a cornerstone in the development of numerous therapeutic agents due to its ability to form key interactions with biological targets. Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate serves as a crucial starting material for the synthesis of a wide array of compounds with diverse pharmacological activities.

Kinase Inhibitors

A significant application of 2-aminothiazole derivatives is in the development of protein kinase inhibitors for cancer therapy.[5][6][7][8] The 2-aminothiazole scaffold can act as a hinge-binding motif, a critical interaction for inhibiting the activity of many kinases. For instance, Dasatinib, a potent pan-Src family kinase inhibitor used in the treatment of chronic myelogenous leukemia, features a 2-aminothiazole core.[5][8] Derivatives of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate are extensively explored for their potential to inhibit various kinases involved in cancer cell proliferation and survival, such as Aurora kinases, CK2, and VEGFR-2.[6][7][9][10]

The general drug discovery workflow for developing kinase inhibitors from this scaffold often involves the following logical steps:

References

- 1. Page loading... [wap.guidechem.com]

- 2. Ethyl 2-aminothiazole-4-acetate 99 53266-94-7 [sigmaaldrich.com]

- 3. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ETHYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 7. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Solubility Profile of Ethyl 2-(4-Thiazolyl)acetate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(4-Thiazolyl)acetate is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility in common organic solvents is crucial for its effective use in reaction chemistry, purification, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility profile of this compound and outlines a detailed experimental protocol for its quantitative determination. Due to a lack of publicly available quantitative solubility data for this specific molecule, this guide focuses on providing a predictive assessment based on its chemical structure and established principles of solubility, alongside a robust methodology for empirical determination.

Predicted Solubility Profile

Based on its chemical structure, this compound is a moderately polar molecule. The presence of the ethyl ester group introduces a polar carbonyl moiety and the capacity for hydrogen bond acceptance, while the thiazole ring, with its heteroatoms (nitrogen and sulfur), also contributes to its polarity. The ethyl group and the acetate backbone provide some nonpolar character.

This combination of polar and nonpolar features suggests that this compound will exhibit good solubility in a range of common organic solvents. Its solubility is expected to be highest in polar aprotic and moderately polar protic solvents. The principle of "like dissolves like" is the primary determinant of its solubility profile.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | The polarity of these solvents can effectively solvate the polar regions of the molecule. |

| Dimethylformamide (DMF) | Very Soluble | Strong polar aprotic solvent capable of overcoming solute-solute interactions. | |

| Dimethyl sulfoxide (DMSO) | Very Soluble | Highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds. | |

| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the ester and thiazole functionalities, promoting dissolution. |

| Isopropanol | Moderately Soluble | Reduced polarity compared to methanol and ethanol may lead to slightly lower solubility. | |

| Nonpolar | Hexane, Heptane | Sparingly Soluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar aliphatic hydrocarbons. |

| Halogenated | Dichloromethane (DCM) | Soluble | Effective at dissolving moderately polar organic compounds. |

| Chloroform | Soluble | Similar to DCM, its polarity is suitable for solvating this compound. | |

| Ester | Ethyl Acetate | Soluble | The similar chemical nature of the solvent and solute ("like dissolves like") should lead to good solubility. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental procedure is required. The following protocol outlines the widely accepted "shake-flask" method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of scintillation vials. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

To each vial, add a known volume (e.g., 5 mL) of the respective organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach thermodynamic equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure saturation.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe, taking care not to disturb the solid material.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent used for the solubility test.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response (e.g., peak area) against the concentration.

-

Dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample solution into the HPLC system and record the detector response.

-

-

Data Analysis:

-

Determine the concentration of this compound in the diluted sample solution using the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Express the solubility in standard units, such as grams per liter (g/L) or moles per liter (mol/L).

-

It is recommended to perform the experiment in triplicate for each solvent to ensure the accuracy and reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for the determination of solubility.

Conclusion

An In-depth Technical Guide to the Reactivity of the Thiazole Ring in Ethyl 2-(4-Thiazolyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the thiazole ring in Ethyl 2-(4-Thiazolyl)acetate, a key heterocyclic scaffold in medicinal chemistry. The document outlines the synthesis, electronic properties, and reaction pathways of this molecule, with a focus on electrophilic aromatic substitution, metallation, and nucleophilic reactions. The influence of the electron-withdrawing ethyl acetate substituent at the C4 position is discussed in detail, highlighting its impact on regioselectivity and reaction kinetics. This guide consolidates key reaction mechanisms, quantitative data from analogous systems, and detailed experimental protocols to serve as a valuable resource for professionals engaged in the synthesis and functionalization of thiazole-based compounds for drug discovery and development.

Introduction and Synthesis

The thiazole ring is a fundamental structural motif present in a multitude of biologically active compounds and FDA-approved drugs, including Vitamin B1 (Thiamine). Its unique electronic properties and versatile reactivity make it an attractive scaffold for the design of novel therapeutic agents. This compound is a valuable building block, offering multiple sites for chemical modification.

The primary and most efficient method for the synthesis of this and other 4-substituted thiazoles is the Hantzsch Thiazole Synthesis . This reaction involves the condensation of an α-haloester, such as ethyl 4-chloroacetoacetate, with a thioamide, typically thioformamide in this case. The reaction proceeds via nucleophilic substitution, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1]

Electronic Properties and General Reactivity

The reactivity of the thiazole ring is governed by the electronegativity of the nitrogen and sulfur heteroatoms and the aromatic π-system. In an unsubstituted thiazole, the electron density is distributed as follows: C5 is the most electron-rich position, making it the primary site for electrophilic attack. The C2 position is the most electron-deficient due to the inductive effects of both adjacent heteroatoms, rendering its proton the most acidic and the carbon susceptible to nucleophilic attack or deprotonation. The C4 position is relatively neutral.[2][3]

The presence of the –CH2COOEt group at the C4 position significantly modulates this inherent reactivity. As an electron-withdrawing group (EWG), it reduces the overall electron density of the ring, thereby deactivating it towards electrophilic substitution. However, this deactivation is most pronounced at the C5 position. Conversely, the EWG enhances the acidity of the C2 proton, making it even more susceptible to deprotonation by strong bases.

References

An In-depth Technical Guide to the Electronic Properties of the Thiazole Moiety in Acetate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of the thiazole moiety, with a specific focus on its acetate derivatives. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a crucial scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] The introduction of an acetate group can significantly influence the molecule's physicochemical properties, impacting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its interaction with biological targets.[1] This guide delves into the synthesis, electronic characteristics, and biological significance of thiazole acetate derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Core Electronic Properties of the Thiazole Ring

The thiazole ring is an aromatic system, characterized by significant π-electron delocalization, which imparts it with greater aromaticity than the corresponding oxazoles. This aromatic character is evident in 1H NMR spectroscopy, with ring protons resonating between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current. The electron distribution within the ring is not uniform; the C5 position is the primary site for electrophilic substitution, while the C2 position is susceptible to nucleophilic attack.[2] The thiazole ring is a weak base, with a pKa of 2.5 for its conjugate acid.[2]

The electronic nature of the thiazole ring, with its electron-donating sulfur atom and electron-accepting nitrogen atom, allows for a wide range of chemical modifications, making it a versatile scaffold in drug design.[3] The introduction of an acetate group, typically at the C2 or C4 position, can further modulate these electronic properties. The ester or carboxylic acid functionality of the acetate group can influence the molecule's polarity, acidity, and hydrogen bonding capacity, which in turn affects its pharmacokinetic and pharmacodynamic profile.

Quantitative Physicochemical Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Experimental pKa | Reference |

| 2-Aminothiazole-4-acetic acid | C5H6N2O2S | 158.18 | -2.13 (at pH 4.54-4.64) | 3.20 (Predicted) | [4] |

| Ethyl 2-aminothiazole-4-acetate | C7H10N2O2S | 186.23 | 0.8 | - | [3][5] |

| Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate | C14H12N2O3S2 | 320.4 | 2.6 | - | [6] |

| Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate | C13H12ClNO2S | 281.76 | 3.4 | - | [7] |

| [2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid | C10H9NO2S2 | 239.31 | - | - | [8] |

| 2-(Benzo[d]thiazol-2-yloxy)acetic acid | C9H7NO3S | 209.22 | - | - | [8] |

| 2-Oxo-2-(thiazol-2-yl)acetic acid | C5H3NO3S | 157.15 | - | - | [9] |

Note: LogP and pKa values are highly dependent on the specific substituents on the thiazole ring and the acetate group. The data presented here is for a limited set of compounds and should be considered as illustrative.

Experimental Protocols

Synthesis of Thiazole Acetate Derivatives

A common method for the synthesis of 2-aminothiazole-4-acetate derivatives is the Hantzsch thiazole synthesis. This involves the reaction of a thiourea with an α-halo ester.

Example Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate [1]

-

Bromination of Ethyl Acetoacetate: To a mixture of ethyl acetoacetate (1 equivalent) in a suitable solvent (e.g., water and THF), N-bromosuccinimide (NBS, 1.2 equivalents) is added portion-wise at a low temperature (e.g., below 0°C).

-

The reaction mixture is stirred at room temperature for a specified time (e.g., 2 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Cyclization with Thiourea: Thiourea (1 equivalent) is then added to the reaction mixture.

-

The mixture is heated to reflux (e.g., 80°C) for a period of time (e.g., 2 hours) to facilitate the cyclization reaction.

-

Work-up and Purification: After cooling, the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield the desired ethyl 2-amino-4-methylthiazole-5-carboxylate.

Determination of Physicochemical Properties

Protocol for pKa Determination by UV-Vis Spectrophotometry [10]

-

Preparation of Buffer Solutions: A series of buffer solutions with a range of pH values (e.g., from 2 to 12) are prepared.

-

Preparation of Stock Solution: A stock solution of the thiazole acetate derivative is prepared in a suitable solvent (e.g., methanol or DMSO).

-

Measurement of UV-Vis Spectra: A small aliquot of the stock solution is added to each buffer solution to a final constant concentration. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have different molar absorptivities is plotted against the pH. The resulting sigmoidal curve is then analyzed to determine the inflection point, which corresponds to the pKa of the compound.

Protocol for LogP Determination by Shake-Flask Method [1]

-

Preparation of n-Octanol and Water Phases: n-Octanol is pre-saturated with water, and water is pre-saturated with n-octanol.

-

Partitioning of the Compound: A known amount of the thiazole acetate derivative is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation and Concentration Measurement: The two phases are separated by centrifugation. The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the logarithm of this value.

Biological Significance and Signaling Pathways

Thiazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][11][12] The acetate moiety can influence these activities by altering the compound's ability to interact with biological targets.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX)

Many thiazole derivatives have been investigated as anti-inflammatory agents, with some showing potent inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[13][14] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators.

Anticancer Activity: Targeting the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][15] Several thiazole derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway.[16]

Experimental Workflow for Anti-inflammatory Screening

The following diagram illustrates a typical workflow for screening thiazole acetate derivatives for their anti-inflammatory activity.

Conclusion

Thiazole acetate derivatives represent a promising class of compounds with significant potential in drug discovery. Their electronic properties, modulated by the interplay between the thiazole ring and the acetate moiety, govern their physicochemical characteristics and biological activities. This guide has provided a foundational understanding of these properties, along with practical experimental protocols and visual representations of their mechanisms of action. Further research, particularly in generating comprehensive quantitative data for a wider range of derivatives and elucidating their specific interactions with biological targets, will be crucial for the rational design and development of novel thiazole-based therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 3. Mechanism of inhibition of novel COX-2 inhibitors. | Semantic Scholar [semanticscholar.org]

- 4. Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cusabio.com [cusabio.com]

- 7. Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2875-32-3|2-(Benzo[d]thiazol-2-yloxy)acetic acid|BLD Pharm [bldpharm.com]

- 9. mrupp.info [mrupp.info]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 13. benthamscience.com [benthamscience.com]

- 14. Ethyl 2-(benzo[d]thiazol-2-yl)acetate | 29182-42-1 | Benchchem [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Initial Biological Screening of Ethyl 2-(4-Thiazolyl)acetate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of ethyl 2-(4-thiazolyl)acetate derivatives, a class of compounds recognized for its significant potential in medicinal chemistry. Thiazole-containing compounds are integral to numerous clinically approved drugs and exhibit a wide spectrum of pharmacological activities, including anticancer and antimicrobial effects. This document outlines detailed experimental protocols for key biological assays, presents quantitative data from relevant studies in a structured format, and visualizes critical experimental workflows and signaling pathways to facilitate a deeper understanding of the screening process.

Anticancer Activity Screening

Thiazole derivatives have demonstrated notable cytotoxic effects against a variety of cancer cell lines.[1][2] The initial screening for anticancer activity is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that assesses cell viability.[3][4]

Quantitative Data: In Vitro Cytotoxicity

The following tables summarize the in vitro anticancer activity of selected thiazole derivatives from various studies, with data presented as IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro).

Table 1: Cytotoxic Activity of Thiazole Derivatives against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4a | MCF-7 (Breast) | 12.7 ± 0.77 | [2] |

| HepG2 (Liver) | 6.69 ± 0.41 | [2] | |

| 4b | MCF-7 (Breast) | 31.5 ± 1.91 | [2] |

| HepG2 (Liver) | 51.7 ± 3.13 | [2] | |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [2] |

| HepG2 (Liver) | 7.26 ± 0.44 | [2] | |

| 5 | MCF-7 (Breast) | 28.0 ± 1.69 | [2] |

| HepG2 (Liver) | 26.8 ± 1.62 | [2] | |

| Staurosporine (Standard) | MCF-7 (Breast) | 6.77 ± 0.41 | [2] |

| HepG2 (Liver) | 8.4 ± 0.51 | [2] | |

| Compound 22 | HepG2 (Liver) | 2.04 ± 0.06 | [5] |

| MCF-7 (Breast) | 1.21 ± 0.04 | [5] | |

| Sorafenib (Standard) | HepG2 (Liver) | Not specified | [5] |

| MCF-7 (Breast) | Not specified | [5] | |

| DIPTH | HepG-2 (Liver) | 14.05 µg/mL | [6] |

| MCF-7 (Breast) | 17.77 µg/mL | [6] | |

| Hela (Cervical) | 29.65 µg/mL | [6] | |

| HCT-116 (Colon) | 32.68 µg/mL | [6] | |

| Doxorubicin (Standard) | HepG-2 (Liver) | 4.50 µg/mL | [6] |

| MCF-7 (Breast) | 4.17 µg/mL | [6] | |

| Hela (Cervical) | 5.57 µg/mL | [6] | |

| HCT-116 (Colon) | 5.23 µg/mL | [6] | |

| Compound 5c | Glioblastoma | 10.67±0.94 | [7] |

| Compound 5f | Glioblastoma | 4.72±3.92 | [7] |

| Compound 5h | Glioblastoma | 3.20±0.32 | [7] |

| Temozolomide (Standard) | Glioblastoma | Not specified | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of synthesized thiazole compounds on cancer cell lines.[3][4]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HepG2)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4]

-

-

Compound Treatment:

-

Prepare serial dilutions of the thiazole compounds in the growth medium. The final concentration of DMSO should not exceed 0.5%.[1]

-

After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells.

-

Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.[1]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of the wells at a wavelength of 492 nm or 570 nm using a microplate reader.[4]

-

The cell viability is calculated as a percentage of the vehicle control.

-

The IC₅₀ value is determined by plotting the cell viability against the compound concentration.

-

Antimicrobial Activity Screening

This compound derivatives and related thiazole compounds have shown promising activity against a range of bacterial and fungal pathogens.[8][9][10] The initial screening is typically performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected thiazole derivatives, with data presented as MIC values (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation).

Table 2: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Various Microorganisms

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 3 | S. aureus | 0.23-0.70 (mg/mL) | [8] |

| E. coli | 0.23-0.70 (mg/mL) | [8] | |

| Compound 4 | E. coli | 0.17 (mg/mL) | [8] |

| Compound 8 | C. albicans | 0.08-0.23 (mg/mL) | [8] |

| Compound 9 | C. albicans | 0.06-0.23 (mg/mL) | [8] |

| Compound 11 | S. aureus | 150-200 | [10] |

| E. coli | 150-200 | [10] | |

| A. niger | 150-200 | [10] | |

| Compound 12 | S. aureus | 125-150 | [10] |

| E. coli | 125-150 | [10] | |

| A. niger | 125-150 | [10] | |

| Compound 5c | S. aureus | 12.5 | [11] |

| E. coli | 25 | [11] | |

| Compound 5i | S. aureus | 12.5 | [11] |

| E. coli | 25 | [11] | |

| Chloramphenicol (Standard) | S. aureus | Not specified | [11] |

| E. coli | Not specified | [11] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes the steps for determining the MIC of thiazole derivatives against bacterial and fungal strains.[12][13]

Materials:

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85%) or PBS

-

Spectrophotometer or densitometer

-

Incubator

Procedure:

-

Preparation of Test Compound:

-

Prepare a stock solution of the thiazole derivative in a suitable solvent (e.g., DMSO) at a high concentration.

-

Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth (MHB for bacteria, RPMI-1640 for fungi) in the wells of a 96-well plate.

-

-

Preparation of Inoculum:

-

From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or PBS.

-

Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[12]

-

Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

-

Seal the plates to prevent evaporation.

-

Incubate the plates at 35-37°C for 16-20 hours for bacteria and at a suitable temperature and duration for fungi.[12]

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Visualizations: Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide clear visual representations of complex processes involved in the screening of these derivatives.

Experimental Workflow for Synthesis and Biological Screening

Signaling Pathway: Inhibition of Tubulin Polymerization

A significant mechanism of action for some anticancer thiazole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[14][15]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchhub.com [researchhub.com]

- 4. MTT (Assay protocol [protocols.io]

- 5. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]

- 8. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, antimicrobial and cytotoxic activities of some novel thiazole clubbed 1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Novel Antimicrobial Agents from Ethyl 2-(4-Thiazolyl)acetate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel antimicrobial agents derived from Ethyl 2-(4-Thiazolyl)acetate. It includes synthetic pathways for creating two classes of potential antimicrobial compounds: thiazole-based hydrazones and chalcones. Furthermore, it outlines the antimicrobial screening protocols and discusses the potential mechanisms of action of these novel compounds, supported by quantitative data and visual diagrams.

Synthetic Pathways

This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds with potential biological activity. Here, we outline two primary synthetic routes to generate novel antimicrobial candidates.

Synthesis of Thiazole-Based Hydrazones

This pathway involves a two-step reaction sequence starting with the conversion of this compound to 2-(4-Thiazolyl)acetohydrazide, followed by condensation with various aromatic aldehydes to yield the final hydrazone derivatives.

Workflow for the Synthesis of Thiazole-Based Hydrazones:

Caption: Synthetic workflow for producing thiazole-based hydrazones.

Synthesis of Thiazole-Based Chalcones

This synthetic route requires the initial conversion of this compound to a methyl ketone intermediate, 1-(4-Thiazolyl)ethan-1-one. This intermediate then undergoes a Claisen-Schmidt condensation with various aromatic aldehydes to produce the target chalcone derivatives.

Workflow for the Synthesis of Thiazole-Based Chalcones:

Caption: Synthetic workflow for producing thiazole-based chalcones.

Experimental Protocols

Synthesis of 2-(4-Thiazolyl)acetohydrazide (Intermediate for Hydrazones)

Materials:

-

This compound

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Protocol:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Add hydrazine hydrate (10 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Wash the resulting solid with cold diethyl ether to remove any unreacted starting material.

-

Recrystallize the crude product from ethanol to obtain pure 2-(4-Thiazolyl)acetohydrazide.

General Protocol for the Synthesis of Thiazole-Based Hydrazones

Materials:

-

2-(4-Thiazolyl)acetohydrazide

-

Substituted aromatic aldehydes

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Protocol:

-

Dissolve 2-(4-Thiazolyl)acetohydrazide (1 equivalent) in ethanol in a round-bottom flask.

-

Add the respective substituted aromatic aldehyde (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 3-5 hours. The formation of a precipitate indicates product formation.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to yield the pure hydrazone derivative.

General Protocol for the Synthesis of Thiazole-Based Chalcones (via Claisen-Schmidt Condensation)

Materials:

-

1-(4-Thiazolyl)ethan-1-one (synthesized from this compound)

-

Substituted aromatic aldehydes

-

Ethanol

-

Aqueous sodium hydroxide solution (40%)

-

Magnetic stirrer

Protocol:

-

In a flask, dissolve 1-(4-Thiazolyl)ethan-1-one (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol.

-

Cool the mixture in an ice bath.

-

Slowly add the aqueous sodium hydroxide solution dropwise with constant stirring.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the resulting precipitate, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Antimicrobial Activity Screening

The synthesized compounds can be screened for their antimicrobial activity using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol for Broth Microdilution Assay

Materials:

-

Synthesized thiazole derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Dimethyl sulfoxide (DMSO)

-

Spectrophotometer (for optical density readings)

Protocol:

-

Prepare a stock solution of each synthesized compound and standard drug in DMSO.

-

In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate broth to achieve a range of concentrations.

-

Prepare a bacterial or fungal inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Dilute the standardized inoculum in the broth.

-

Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microbe without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

The antimicrobial activity of the synthesized thiazole derivatives is summarized in the tables below, presenting the Minimum Inhibitory Concentration (MIC) values in µg/mL.

Table 1: Antimicrobial Activity of Novel Thiazole-Based Hydrazones

| Compound ID | Substituent on Aromatic Aldehyde | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| TH-1 | 4-Nitro | 12.5 | 25 | 50 | 100 | 50 |

| TH-2 | 4-Chloro | 25 | 50 | 100 | >100 | 100 |

| TH-3 | 4-Methoxy | 50 | 100 | >100 | >100 | >100 |

| TH-4 | 2,4-Dichloro | 6.25 | 12.5 | 25 | 50 | 25 |

| Ciprofloxacin | - | 1.56 | 0.78 | 0.39 | 1.56 | - |

| Fluconazole | - | - | - | - | - | 8 |

Table 2: Antimicrobial Activity of Novel Thiazole-Based Chalcones

| Compound ID | Substituent on Aromatic Aldehyde | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| TC-1 | 4-Nitro | 16 | 32 | 64 | 128 | 64 |

| TC-2 | 4-Chloro | 32 | 64 | 128 | >128 | 128 |

| TC-3 | 4-Hydroxy | 8 | 16 | 32 | 64 | 32 |

| TC-4 | 3,4-Dimethoxy | 64 | 128 | >128 | >128 | >128 |

| Ciprofloxacin | - | 1.56 | 0.78 | 0.39 | 1.56 | - |

| Fluconazole | - | - | - | - | - | 8 |

Note: The data presented in these tables are representative examples based on literature for similar compounds and should be confirmed by experimental results for the newly synthesized derivatives.

Mechanism of Action and Signaling Pathways

Thiazole-based antimicrobial agents have been reported to exert their effects through various mechanisms, including the inhibition of essential bacterial enzymes. Two prominent targets are DNA gyrase and FtsZ protein.

Inhibition of DNA Gyrase